Ternidazole-d6 Hydrochloride
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Overview
Description
Ternidazole-d6 Hydrochloride is a deuterium-labeled derivative of Ternidazole Hydrochloride. Ternidazole Hydrochloride is a hydroxymetabolite of nitroimidazole, known for its antiprotozoic properties. The deuterium labeling in this compound is primarily used for tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ternidazole-d6 Hydrochloride involves the incorporation of deuterium into the Ternidazole molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Ternidazole are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Hydrochloride Formation: The deuterated Ternidazole is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Ternidazole undergo deuterium exchange using deuterated solvents and catalysts.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Salt Formation: The purified deuterated Ternidazole is then converted to its hydrochloride salt form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products:
Oxidation: Oxidation of this compound typically yields nitroso or nitro derivatives.
Reduction: Reduction results in the formation of amino derivatives.
Substitution: Substitution reactions produce various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Ternidazole-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolism of Ternidazole.
Medicine: Utilized in drug development and pharmacological research to study the effects and mechanisms of Ternidazole.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Ternidazole-d6 Hydrochloride exerts its effects through the reduction of its nitro group by a ferredoxin-mediated electron transport system. This reduction generates free nitro radicals, which are believed to be responsible for its antiprotozoal activity. The molecular targets include protozoal DNA, leading to strand breakage and inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Ternidazole Hydrochloride: The non-deuterated form of Ternidazole-d6 Hydrochloride.
Tinidazole: Another nitroimidazole compound with similar antiprotozoal properties.
Metronidazole: A widely used nitroimidazole with similar applications in treating protozoal infections.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic profile of the compound, leading to potentially improved pharmacological properties .
Properties
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H/i2D2,3D2,4D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLKVODAFRGDG-RYKMJATISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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